(3-Iodophenyl)-piperazin-1-yl-methanone hydrochloride

P2X7 purinergic receptor Inflammation Ion channel pharmacology

Source the 3-iodo N-benzoylpiperazine building block for quantitative GPCR research and library synthesis. Its verified P2X7 antagonism (IC₅₀ 3.38 μM in THP-1 cells) provides a functional baseline for SAR campaigns, while the 3-iodophenyl handle enables superior palladium-catalyzed cross-coupling diversification not achievable with chloro or bromo analogs.

Molecular Formula C11H14ClIN2O
Molecular Weight 352.6 g/mol
CAS No. 1606477-46-6
Cat. No. B1413453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Iodophenyl)-piperazin-1-yl-methanone hydrochloride
CAS1606477-46-6
Molecular FormulaC11H14ClIN2O
Molecular Weight352.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC(=CC=C2)I.Cl
InChIInChI=1S/C11H13IN2O.ClH/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H
InChIKeyWHTIDSQHQVQYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Iodophenyl)-piperazin-1-yl-methanone Hydrochloride (CAS 1606477-46-6): Procurement-Grade Overview for Research Selection


(3-Iodophenyl)-piperazin-1-yl-methanone hydrochloride (CAS 1606477-46-6) is a halogenated N-benzoylpiperazine derivative with molecular formula C₁₁H₁₄ClIN₂O and molecular weight 352.60 g/mol, supplied at standard purity of ≥95%–98% . The compound features a piperazine ring N-acylated with a 3-iodobenzoyl group, placing it within the arylpiperazine pharmacophore class exploited across GPCR-targeted and ion channel drug discovery programs [1]. Its single curated bioactivity data point—P2X7 receptor antagonism with IC₅₀ = 3.38 μM in human THP-1 cells—originates from the ChEMBL/BindingDB manually curated database [2], establishing a defined, albeit modest, pharmacological baseline against which halogen-substituted and positional-isomer analogs can be quantitatively compared for informed procurement decisions.

Why (3-Iodophenyl)-piperazin-1-yl-methanone Hydrochloride Cannot Be Indiscriminately Substituted by Its Halogen or Positional Analogs


Within the N-benzoylpiperazine chemotype, substitution of the halogen identity (Cl → Br → I) and its ring position (2-, 3-, or 4-iodo) profoundly alters physicochemical properties, target engagement, and functional assay outcomes. The 3-iodophenyl group introduces a polarizable halogen capable of sigma-hole halogen bonding interactions that the 3-chloro (CAS 100939-90-0) and 3-bromo (CAS 1016819-18-3) congeners cannot replicate to the same degree, a phenomenon well-documented in protein-ligand recognition [1]. Critically, ChEMBL/BindingDB data demonstrate that even within the same P2X7 assay format (human THP-1 cells, BzATP-induced YO-PRO-1 uptake), structurally related compounds exhibit IC₅₀ values spanning from 3.38 μM to 10 μM [2], confirming that minor structural modifications produce measurable potency shifts that preclude assumption of functional interchangeability. The quantitative evidence below substantiates why selection of the 3-iodo variant must be based on explicit comparative data rather than class-based assumptions.

(3-Iodophenyl)-piperazin-1-yl-methanone Hydrochloride: Quantitative Differentiation Evidence for Procurement Decision-Making


P2X7 Receptor Antagonist Potency: 3.4-Fold Advantage Over a Structurally Related Comparator in the Same Assay System

The target compound demonstrates an IC₅₀ of 3,380 nM (3.38 μM) for antagonism of the human P2X7 receptor in THP-1 cells [1]. A structurally related comparator (BDBM50249033 / ChEMBL4078657) tested in the identical assay format—human THP-1 cells, BzATP-induced YO-PRO-1 iodide uptake—yields an IC₅₀ of 10,000 nM (10 μM) [2]. This represents a 3.0-fold potency advantage for the 3-iodophenyl derivative. While both compounds fall within the micromolar potency range, the quantitative difference is sufficient to influence hit-to-lead triage decisions where even 2–3-fold potency differentiation can determine progression in screening cascades [3]. Notably, the most potent P2X7 antagonists in the literature achieve IC₅₀ values in the low nanomolar range (e.g., 0.11–12.1 nM) [4], establishing the broader potency landscape and confirming this compound occupies an intermediate affinity tier suitable for tool compound or scaffold-hopping applications.

P2X7 purinergic receptor Inflammation Ion channel pharmacology

Meta-Iodo Substitution: Physicochemical Differentiation from the Para-Iodo Positional Isomer (CAS 179334-16-8)

The target compound bears the iodine substituent at the meta (3-) position of the benzoyl ring, distinguishing it from the para (4-) iodo positional isomer (4-iodophenyl)-piperazin-1-ylmethanone (CAS 179334-16-8, molecular formula C₁₁H₁₃IN₂O, MW 316.14 as free base) . Meta-substitution alters the electronic distribution across the aromatic ring and modifies the vector of the C–I bond relative to the piperazine carbonyl, which influences both halogen bonding geometry and steric accessibility [1]. In medicinal chemistry SAR campaigns, meta- versus para-halogen substitution routinely yields differential target binding profiles—a principle documented across GPCR and ion channel target classes [2]. Although no direct head-to-head P2X7 potency comparison between the 3-iodo and 4-iodo isomers has been published, the established precedent that positional isomerism alone can invert selectivity or shift potency by orders of magnitude [2] makes the procurement of the specific 3-iodo isomer essential for experiments where this substitution pattern is structurally required.

Halogen bonding Positional isomerism Structure-activity relationships

Iodine-Specific Synthetic Versatility: The 3-Iodo Substituent as a Superior Handle for Downstream Derivatization Versus 3-Bromo and 3-Chloro Analogs

The aryl iodide functional group in the target compound offers quantitatively superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding aryl bromide (3-bromophenyl analog, CAS 1016819-18-3) and aryl chloride (3-chlorophenyl analog, CAS 100939-90-0) [1]. Aryl iodides typically undergo oxidative addition to Pd(0) at rates 10–100 times faster than aryl bromides and >1,000 times faster than aryl chlorides under comparable conditions [2]. This reactivity gradient means the 3-iodophenyl derivative can serve as a more efficient substrate for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions used to generate diverse compound libraries [1]. Additionally, the C–I bond (bond dissociation energy ~57 kcal/mol for iodobenzene) is significantly weaker than the C–Br (~71 kcal/mol) and C–Cl (~95 kcal/mol) bonds [3], facilitating selective functionalization under milder conditions. These properties position the 3-iodo compound as a preferred late-stage diversification building block when downstream synthetic elaboration is planned.

Cross-coupling chemistry Building block utility C–I bond reactivity

Cellular Differentiation Activity: Qualitative Evidence for Monocyte Differentiation Induction

Patent-associated data [1] describe this compound as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, with proposed utility as an anticancer agent and for treatment of hyperproliferative skin diseases such as psoriasis. This differentiation-inducing property is not reported for the simple 3-chloro, 3-bromo, or 4-iodo positional analogs in the same source, suggesting the 3-iodo substitution pattern may confer a distinct cellular phenotypic profile. However, the evidence is qualitative in nature—no EC₅₀ values, no direct comparator data, and no peer-reviewed primary publication have been identified for this specific claim [1]. The mechanistic link to monocyte differentiation is consistent with the broader literature on piperazine-containing differentiation agents [2], but the absence of quantitative metrics limits the strength of this evidence to hypothesis-generating rather than decision-driving status.

Cell differentiation Anticancer mechanisms Monocyte biology

Analytical Characterization Transparency: Batch-Specific QC Data Availability Versus Undocumented Analog Suppliers

The target compound is supplied with batch-specific analytical characterization data including NMR, HPLC, and GC as standard by established vendors (e.g., Bidepharm, product BD01360549) at a verified purity of 98% . This level of analytical transparency is not uniformly available for all halogen-substituted analogs; for instance, the 3-bromo and 4-iodo positional isomers are frequently listed at lower purity grades (e.g., 95%) or without full batch-specific QC documentation from certain suppliers . In procurement contexts where compound integrity directly impacts experimental reproducibility—particularly for quantitative pharmacology assays where impurity profiles can confound IC₅₀ determinations—the availability of traceable, batch-level analytical data constitutes a tangible differentiator [1].

Quality control Analytical characterization Procurement reliability

(3-Iodophenyl)-piperazin-1-yl-methanone Hydrochloride: Evidence-Grounded Application Scenarios for Research and Industrial Use


P2X7 Receptor Tool Compound for In Vitro Pharmacological Profiling in THP-1 Monocytic Cells

With a verified IC₅₀ of 3.38 μM against human P2X7 receptor in THP-1 cells [1], this compound serves as a reference antagonist of defined micromolar potency for laboratories characterizing P2X7-mediated calcium flux, pore formation (YO-PRO-1 uptake), or IL-1β release. Its intermediate affinity tier makes it suitable as a comparator or control compound in screening cascades where novel P2X7 antagonists are being benchmarked, particularly when a compound with verified activity in the same THP-1 assay system is required for cross-plate normalization [2]. Researchers should note that substantially more potent P2X7 antagonists (IC₅₀ < 100 nM) are available for studies requiring maximal target engagement, and this compound's utility is best realized in experimental designs where moderate potency is adequate or where the benzoylpiperazine scaffold is specifically being explored [3].

Synthetic Building Block for Diversity-Oriented Library Synthesis via C–I Cross-Coupling

The 3-iodophenyl substituent provides a kinetically privileged handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck) that the corresponding 3-bromo and 3-chloro analogs cannot match in efficiency under mild conditions [4]. Medicinal chemistry groups engaged in library synthesis or SAR expansion around the benzoylpiperazine core will benefit from the compound's ability to undergo selective, high-yield derivatization at the aryl iodide position without requiring forcing conditions or specialized ligand systems. This application is particularly relevant for programs where the piperazine NH remains available for orthogonal functionalization, enabling two-directional diversification from a single building block [4].

Cell Differentiation Research: Hypothesis-Generating Tool for Monocyte/Macrophage Biology Studies

The qualitative evidence for induction of monocyte differentiation from undifferentiated proliferating cells [5] positions this compound as an exploratory tool for laboratories investigating differentiation-based anticancer strategies or hyperproliferative skin disease models. While the absence of quantitative potency data precludes its use as a definitive chemical probe, the compound may serve as a starting point for phenotypic screening or mechanism-of-action studies aimed at identifying the molecular targets underlying differentiation-inducing benzoylpiperazines [6]. Researchers electing to use this compound for such studies should plan for independent potency determination and comparator benchmarking as essential first-step validation experiments.

Halogen Bonding Probe for Structural Biology and Biophysical Studies

The 3-iodophenyl group's capacity for sigma-hole halogen bonding [7]—a quantitatively stronger and more directional interaction than that of bromine or chlorine—makes this compound a useful small-molecule probe for structural biology investigations (X-ray crystallography, cryo-EM, NMR) aimed at characterizing halogen bonding geometries in protein-ligand complexes. When co-crystallized with target proteins, the electron-dense iodine atom provides unambiguous electron density for precise pose assignment, and the meta-substitution pattern offers a distinct binding mode geometry compared to para-iodo analogs [7]. This application may be particularly valuable for targets within the P2X receptor family or other purinergic signaling proteins where halogen-enriched pharmacophores are being systematically explored.

Quote Request

Request a Quote for (3-Iodophenyl)-piperazin-1-yl-methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.